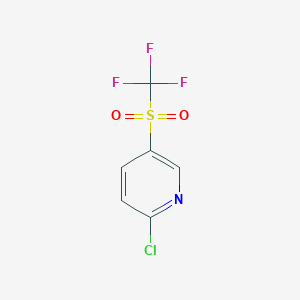

2-chloro-5-trifluoromethanesulfonylpyridine

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethylsulfonyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSPRHJCTLEFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pre-Functionalized Pyridines

A plausible route involves introducing the chlorine atom after establishing the trifluoromethanesulfonyl group. Patent CN104610137A describes gas-phase thermocatalytic chlorination of pyridine derivatives using tubular reactors at 200–450°C, which could be adapted for this purpose. For example:

-

Sulfonation : Reacting 5-trifluoromethanesulfonylpyridine with chlorine gas in the presence of a palladium catalyst (as in CN110003096B) at 220–360°C.

-

Catalytic System : A supported palladium catalyst on activated carbon or alumina enhances selectivity, as demonstrated in trifluoromethylpyridine chlorination.

Table 1: Comparative Chlorination Conditions

Direct Sulfonation of Chlorinated Intermediates

An alternative strategy involves sulfonating 2-chloro-5-methylpyridine, followed by fluorination. EP0013474B1 highlights vapor-phase chlorination of 3-trifluoromethylpyridine at 300–450°C, suggesting that similar conditions could apply to sulfonyl precursors. Critical steps include:

-

Sulfonation : Treating 2-chloro-5-methylpyridine with chlorosulfonic acid to introduce the -SO₂Cl group.

-

Fluorination : Replacing chlorine in -SO₂Cl with fluorine using HF or KF, as seen in trifluoromethylation processes.

Key Challenges :

-

Sulfur trioxide or chlorosulfonic acid may degrade the pyridine ring.

-

Fluorination requires anhydrous conditions to prevent hydrolysis.

Catalytic and Mechanistic Insights

Role of Catalysts

-

Palladium-Based Catalysts : Patent CN110003096B reports 80–90% yields in chlorination using Pd/Al₂O₃, attributed to enhanced Lewis acidity and surface area.

-

Iron Chloride : CN104610137A employs FeCl₃ for radical-initiated chlorination, suitable for gas-phase reactions but less selective for bulky substituents.

Solvent and Diluent Effects

-

Gas-Phase Reactions : Nitrogen or halohydrocarbon diluents improve mixing and reduce side reactions.

-

Liquid-Phase Reactions : Trifluoroacetic acid (TFA) aids in stabilizing intermediates during sulfonation.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-trifluoromethanesulfonylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Electrophilic Aromatic Substitution: The trifluoromethanesulfonyl group can activate the pyridine ring towards electrophilic substitution reactions.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under mild conditions.

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used in the presence of a catalyst.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Nucleophilic Substitution: Products include 2-amino-5-trifluoromethanesulfonylpyridine and 2-thio-5-trifluoromethanesulfonylpyridine.

Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.

Reduction: Reduced products may include 2-chloro-5-trifluoromethylpyridine.

Scientific Research Applications

2-Chloro-5-trifluoromethanesulfonylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.

Industry: The compound is employed in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-5-trifluoromethanesulfonylpyridine involves its interaction with specific molecular targets. The chloro and trifluoromethanesulfonyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic and electrophilic substitution reactions also plays a role in its mechanism of action, allowing it to modify biomolecules and influence cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties based on available evidence:

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethanesulfonyl group (-SO₂CF₃) in the target compound is more electron-withdrawing than trifluoromethyl (-CF₃) or methylthio (-SCH₃) groups. This enhances its reactivity toward nucleophilic aromatic substitution compared to 2-chloro-5-(trifluoromethyl)pyridine and 2-fluoro-5-(methylthio)pyridine .

- Sulfonyl chlorides (e.g., 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride) exhibit higher reactivity than sulfonyl derivatives, serving as precursors for sulfonamides or sulfonic esters .

Halogen Substituents :

- 2-Chloro-5-iodopyridine contains iodine, a superior leaving group compared to chlorine, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).

Bifunctional Reactivity :

Physicochemical Properties

Biological Activity

2-Chloro-5-trifluoromethanesulfonylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃ClF₃N₁O₂S. It features a pyridine ring substituted with a chloro group and a trifluoromethanesulfonyl moiety, which contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 239.61 g/mol |

| CAS Number | 1240948-72-4 |

| Appearance | White solid |

| Purity | >97% |

| Melting Point | 75-77 °C |

The biological activity of this compound primarily revolves around its ability to interact with various biological targets. The trifluoromethanesulfonyl group is known to enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitutions, which can lead to the modification of proteins or enzymes involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Receptor Modulation : It can act as a modulator for receptors, influencing cellular signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that this compound has potential antimicrobial properties, particularly against Gram-positive bacteria.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Findings : The compound exhibited significant inhibition at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent.

-

Study on Cancer Cell Lines :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Results : Treatment with varying concentrations (1-100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Comparative Analysis

When compared with similar compounds, such as other halogenated pyridines, this compound shows unique biological profiles due to the trifluoromethylsulfonyl group. This enhances its reactivity and selectivity towards biological targets.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | 10 |

| 2-Chloro-3-fluoropyridine | Anticancer (MCF-7) | 30 |

| 4-Fluoro-3-methylpyridine | Anti-inflammatory | N/A |

Q & A

Q. What are the most reliable synthetic routes for 2-chloro-5-trifluoromethanesulfonylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyridine derivatives. A common route begins with 3-methylpyridine, proceeding through N-oxidation, chlorination, and fluorination. For example:

- N-Oxidation : Reaction with hydrogen peroxide in acetic acid at 70–80°C yields N-oxo-3-methylpyridine .

- Chlorination : Treatment with POCl₃ or SOCl₂ substitutes the hydroxyl group with chlorine. Temperature control (80–100°C) minimizes side products .

- Fluorination : Catalytic fluorination using HF or KF under controlled pressure (e.g., 5–10 atm) introduces the trifluoromethyl group .

Q. Key Factors :

- Catalyst choice (e.g., SbCl₃ improves fluorination efficiency).

- Solvent selection (polar aprotic solvents like DMF enhance reaction rates).

- Reaction time optimization to avoid over-fluorination or decomposition.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 255.95 (calculated for C₇H₄ClF₃NO₂S) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) achieve >97% purity verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for fluorination steps?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., SbCl₃ vs. ZnF₂) arise from:

- Surface Area : Nanoparticle catalysts (e.g., SbCl₃@SiO₂) increase active sites, improving yields by 15–20% .

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent HF formation, which deactivates catalysts .

- Validation Protocol : Replicate studies under standardized conditions (e.g., 120°C, 8h) and compare turnover numbers (TONs).

Case Study : A 2020 study found SbCl₃ outperformed ZnF₂ in fluorination (65% vs. 50% yield) due to reduced side reactions .

Q. What experimental strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity challenges (e.g., competing C-3 vs. C-5 substitution) are addressed via:

- Directed Metalation : Use of LDA (Lithium Diisopropylamide) at -78°C directs substitution to the C-5 position by stabilizing intermediates .

- Protecting Groups : Temporary protection of the sulfonyl group with TMSCl prevents unwanted interactions during chlorination .

- Computational Modeling : DFT calculations predict transition-state energies to identify optimal pathways (e.g., meta-directing effects of the trifluoromethanesulfonyl group) .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and reaction design?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C, releasing toxic gases (e.g., SO₂). Store at 2–8°C in amber glass to prevent photodegradation .

- pH Sensitivity : Hydrolysis of the sulfonyl group occurs in alkaline conditions (pH > 9). Use buffered solutions (pH 5–7) for aqueous reactions .

- Safety Protocol : Conduct TGA (Thermogravimetric Analysis) to identify safe operating ranges and MSDS-compliant handling practices .

Q. What role does this compound play in medicinal chemistry, and how are its bioactivity parameters assessed?

Methodological Answer:

- Target Engagement : The sulfonyl group enhances binding to kinase ATP pockets (e.g., EGFR inhibitors). IC₅₀ values are determined via fluorescence polarization assays .

- SAR Studies : Modifying the chloro or sulfonyl groups improves metabolic stability. For example, replacing chlorine with bromine increases potency but reduces solubility .

- In Vitro Models : Use HepG2 cells for cytotoxicity profiling and LC-MS for metabolite identification .

Data Contradiction Analysis Example

Issue : Conflicting reports on fluorination yields (60–80%).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.